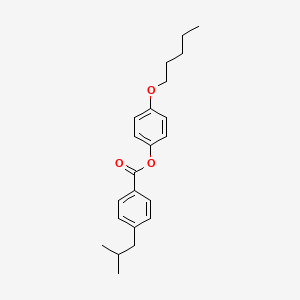![molecular formula C18H14N4O B14532854 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-81-2](/img/structure/B14532854.png)
4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method includes the use of Vilsmeier–Haack reagent, where a solution of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is heated with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 70°C for several hours . This reaction yields the desired pyrazolopyrimidine compound after subsequent treatment with ammonium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where various nucleophiles can replace specific substituents on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolopyrimidine analogs. Substitution reactions can result in various substituted pyrazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine has been widely studied for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase domain, thereby inhibiting the enzyme’s activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of CDK2.
Comparison with Similar Compounds
4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds in the pyrazolopyrimidine family, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar bicyclic structure but different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CDK2 inhibitor, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
62564-81-2 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-benzyl-5-oxido-1-phenylpyrazolo[3,4-d]pyrimidin-5-ium |
InChI |
InChI=1S/C18H14N4O/c23-21-13-19-18-16(17(21)11-14-7-3-1-4-8-14)12-20-22(18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
InChI Key |
MIAAUIXNLYQRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=[N+](C=NC3=C2C=NN3C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


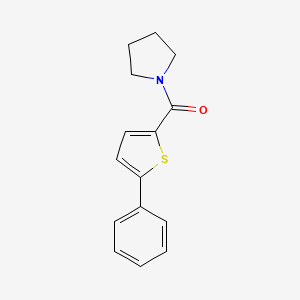
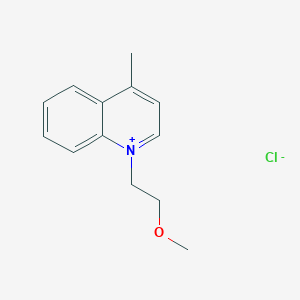
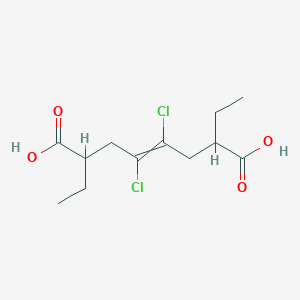

![1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B14532798.png)
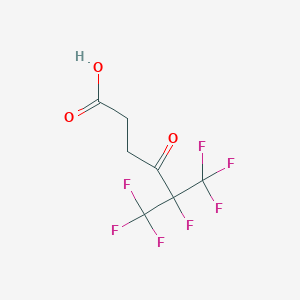
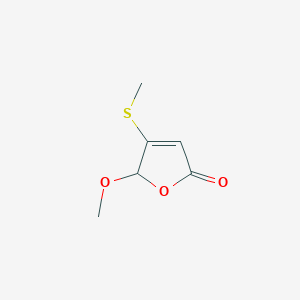
![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)

![1-[(2-Aminoethyl)amino]pentadecan-2-OL](/img/structure/B14532829.png)
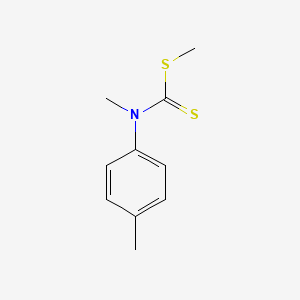
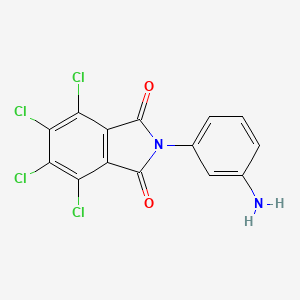
![Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14532845.png)
